molecular formula C11H16N2O2 B13255671 N-{2-[(furan-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide

N-{2-[(furan-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide

Cat. No.: B13255671
M. Wt: 208.26 g/mol
InChI Key: RZOQPZLZDONLQO-UHFFFAOYSA-N
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Description

N-{2-[(furan-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide is an organic compound that features a furan ring, an aminoethyl group, and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(furan-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide typically involves the reaction of furan-2-ylmethylamine with cyclopropanecarboxylic acid derivatives. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond under mild conditions . The reaction is often carried out in a solvent like dichloromethane at room temperature, followed by purification through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave radiation to accelerate the reaction between furan-2-ylmethylamine and cyclopropanecarboxylic acid derivatives, resulting in higher yields and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(furan-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(furan-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(furan-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The furan ring and aminoethyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(furan-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide is unique due to the presence of both a furan ring and a cyclopropanecarboxamide moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-[2-(furan-2-ylmethylamino)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C11H16N2O2/c14-11(9-3-4-9)13-6-5-12-8-10-2-1-7-15-10/h1-2,7,9,12H,3-6,8H2,(H,13,14)

InChI Key

RZOQPZLZDONLQO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCCNCC2=CC=CO2

Origin of Product

United States

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